molecular formula C20H18O2 B1374140 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene CAS No. 948878-17-9

1-(Benzyloxy)-4-(4-methoxyphenyl)benzene

Cat. No. B1374140
M. Wt: 290.4 g/mol
InChI Key: OVFLFSNEOYMNDI-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-4-(4-methoxyphenyl)benzene” is a chemical compound that is not well-documented in the literature. It is a derivative of benzene, which is a simple aromatic ring (benzene) with two substituents: a benzyloxy group and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-4-(4-methoxyphenyl)benzene” would consist of a benzene ring with a benzyloxy group (a benzyl group attached through an oxygen atom) and a methoxyphenyl group (a phenyl group with a methoxy group) attached. The exact positions of these groups on the benzene ring would depend on the specific synthesis method used .

Scientific Research Applications

Drug Design and Drug Delivery Devices

  • Scientific Field : Pharmacology and Medicine .
  • Application Summary : Boronic acids and their esters, such as “1-(Benzyloxy)-4-(4-methoxyphenyl)benzene”, are considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
  • Results or Outcomes : The hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pinacol boronic esters are valuable building blocks in organic synthesis . They are used in the functionalizing deboronation of alkyl boronic esters .
  • Methods of Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters is reported . This process involves a radical approach .
  • Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Anti-Markovnikov Hydromethylation of Alkenes

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pinacol boronic esters are used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation .
  • Methods of Application : The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Formal Anti-Markovnikov Hydromethylation of Alkenes

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pinacol boronic esters are used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation .
  • Methods of Application : The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

The safety and hazards associated with “1-(Benzyloxy)-4-(4-methoxyphenyl)benzene” are not well-documented in the literature. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for “1-(Benzyloxy)-4-(4-methoxyphenyl)benzene” are not well-documented in the literature. It could potentially be of interest in the field of organic synthesis, given its complex structure .

properties

IUPAC Name

1-methoxy-4-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFLFSNEOYMNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718373
Record name 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(4-methoxyphenyl)benzene

CAS RN

948878-17-9
Record name 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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